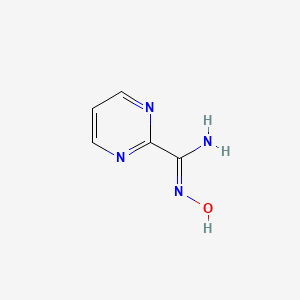

N'-hydroxypyrimidine-2-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxypyrimidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMYDZFBFHZRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90993-49-0 | |

| Record name | N'-hydroxypyrimidine-2-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Amidoximes and Pyrimidine Derivatives in Organic Synthesis

To fully appreciate the significance of N'-hydroxypyrimidine-2-carboximidamide, it is essential to first understand its constituent chemical motifs: amidoximes and pyrimidine (B1678525) derivatives. Both classes of compounds are well-established and highly valued in the field of organic synthesis and medicinal chemistry.

Amidoximes are a class of organic compounds that possess both a hydroxyimino and an amino group attached to the same carbon atom. This unique arrangement makes them versatile building blocks for the synthesis of a variety of heterocyclic compounds. nih.gov They are often considered as bioisosteres of carboxylic acids, a strategy used in drug design to modulate the physicochemical properties of a molecule while retaining its biological activity. nih.gov The synthesis of amidoximes is often straightforward, commonly prepared from the reaction of nitriles with hydroxylamine (B1172632). nih.gov Their importance is highlighted by their broad spectrum of reported biological activities, including antitubercular, antibacterial, and anti-inflammatory properties. nih.gov

Pyrimidine derivatives, on the other hand, are a cornerstone of heterocyclic chemistry and are fundamental to life itself. The pyrimidine ring is a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. gsconlinepress.com Beyond their biological roles, pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov This has led to the development of a vast number of pyrimidine-containing drugs with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govgsconlinepress.com The synthesis of pyrimidine derivatives is a mature field, with numerous established methods and ongoing research into novel, more efficient synthetic strategies. ijsat.org

Structural Significance of the N Hydroxypyrimidine 2 Carboximidamide Scaffold

The unique arrangement of atoms in N'-hydroxypyrimidine-2-carboximidamide imparts it with specific structural and electronic properties that are of significant interest to chemists. The molecule consists of a pyrimidine (B1678525) ring linked to a carboximidamide group, which in turn bears a hydroxyl group on the nitrogen atom.

Furthermore, the presence of multiple hydrogen bond donors (the N-H and O-H groups) and acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atom) allows for the formation of a robust network of intermolecular hydrogen bonds. These interactions play a crucial role in determining the supramolecular architecture of the compound in the solid state and can influence its physical properties, such as solubility and melting point.

The electronic properties of the scaffold are also noteworthy. The pyrimidine ring is an electron-deficient system, which influences the reactivity of the attached carboximidamide group. The interplay between these two functional groups is a key area of investigation, as it can be exploited in the design of new synthetic transformations and in the development of molecules with specific biological activities.

Overview of Current Research Landscape Pertaining to the Compound

Established Synthetic Pathways from Pyrimidine Precursors

The primary and most established routes for the synthesis of this compound utilize readily available pyrimidine precursors. A common strategy involves a multi-step sequence commencing with a suitably substituted pyrimidine, such as 2-chloropyrimidine (B141910) or 2-aminopyrimidine (B69317) derivatives.

One prominent pathway begins with 2-chloropyrimidine. google.com This precursor is first converted to 2-cyanopyrimidine (B83486). This transformation is typically achieved by reacting 2-chloropyrimidine with an alkali cyanide. google.com The resulting 2-cyanopyrimidine serves as a crucial intermediate which is then converted to a pyrimidine-2-carboxamidine derivative. google.com Although the direct conversion to this compound from this intermediate is a logical subsequent step, specific literature detailing this direct conversion is not extensively available. However, the synthesis of analogous N'-hydroxyamidines from nitriles is a well-established chemical transformation, generally involving reaction with hydroxylamine (B1172632).

Another potential pyrimidine precursor is 2-aminopyrimidine. While direct conversion to this compound is not explicitly detailed, the synthesis of various 2-aminopyrimidine derivatives is well-documented. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be fused with a variety of amines in the presence of triethylamine (B128534) under solvent-free conditions to yield a range of 2-aminopyrimidine derivatives. mdpi.comnih.gov These derivatives could potentially be further functionalized to introduce the N'-hydroxycarboximidamide group. A general method for the preparation of 2-aminopyrimidine involves the reaction of guanidine (B92328) hydrochloride with 1,1,3,3-tetramethoxypropane (B13500) in the presence of an acid, followed by reaction with sodium nitrate (B79036) and zinc chloride. google.com

The following table summarizes the key pyrimidine precursors and their potential roles in the synthesis of this compound.

| Precursor | Intermediate | Potential Next Step |

| 2-Chloropyrimidine | 2-Cyanopyrimidine | Reaction with hydroxylamine |

| 2-Aminopyrimidine | - | Diazotization followed by cyanation and reaction with hydroxylamine |

| 2-Amino-4,6-dichloropyrimidine | Substituted 2-aminopyrimidines | Further functionalization |

Multi-Step Synthetic Procedures and Their Comparative Efficiencies

The synthesis of this compound from basic pyrimidine precursors is inherently a multi-step process. A key example is the pathway starting from 2-chloropyrimidine, which involves at least two distinct synthetic steps: cyanation followed by the formation of the N'-hydroxycarboximidamide moiety. google.com

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The optimization of reaction parameters is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and by-product formation. For the synthesis of this compound and related compounds, several parameters can be fine-tuned.

Solvent and Base Selection: The choice of solvent and base can significantly influence the rate and outcome of the reaction. For the synthesis of related N'-hydroxyamidine derivatives, various solvents and bases have been explored. The selection of an appropriate base is crucial for the deprotonation of hydroxylamine, facilitating its nucleophilic attack on the nitrile carbon.

Temperature and Reaction Time: Temperature control is vital in chemical synthesis. While some reactions may proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. The optimal reaction time is often determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC).

Stoichiometry of Reagents: The molar ratio of the reactants is another key parameter to optimize. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to the formation of by-products and complicate the purification process.

While specific, detailed optimization studies for the synthesis of this compound are not widely published, the general principles of chemical process optimization are applicable. Methodologies such as Design of Experiments (DoE) could be employed to systematically investigate the effects of multiple parameters and their interactions on the reaction yield and purity.

Crystallization Techniques for High-Purity Compound Isolation

Crystallization is a fundamental technique for the purification of solid organic compounds, including this compound. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. mt.com By dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution and then allowing it to cool slowly, the compound with lower solubility will crystallize out, leaving the more soluble impurities in the solution. wisc.eduresearchgate.net

A documented method for obtaining single crystals of this compound involves the use of a hot methanol (B129727) solution. nih.gov In this procedure, the crude compound is dissolved in a minimal amount of hot methanol and the resulting solution is allowed to cool slowly to room temperature. Over time, single crystals of the purified compound form from the mother liquor. nih.gov

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals.

The rate of cooling also plays a significant role in the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, purer crystals, as it allows the molecules to arrange themselves in a well-defined crystal lattice. researchgate.net

The following table outlines the key steps in the crystallization process for purifying this compound.

| Step | Procedure | Purpose |

| 1. Solvent Selection | Choose a solvent in which the compound has high solubility at high temperature and low solubility at low temperature. | To enable dissolution and subsequent crystallization upon cooling. |

| 2. Dissolution | Dissolve the impure compound in a minimum amount of the hot solvent. | To create a saturated or near-saturated solution. |

| 3. Cooling | Allow the hot solution to cool slowly and undisturbed. | To induce crystallization of the pure compound. |

| 4. Isolation | Collect the crystals by filtration. | To separate the purified solid from the mother liquor containing impurities. |

| 5. Drying | Dry the crystals to remove any residual solvent. | To obtain the final, pure solid product. |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure of this compound in the solid state. The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Detailed crystallographic data and refinement parameters are presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Chemical formula | C₅H₆N₄O |

| Molecular weight (Mr) | 138.14 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.4066 (7) |

| b (Å) | 8.0165 (8) |

| c (Å) | 10.2200 (9) |

| β (°) | 101.888 (6) |

| Volume (V) (ų) | 593.8 (1) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 100 |

The molecular structure of this compound is defined by its specific stereochemistry and near-planar conformation. nih.gov The molecule unequivocally adopts an E configuration about the C5=N3 double bond of the carboximidamide group. nih.gov This is characterized by the hydroxyl (-OH) group and the pyrimidine ring being positioned on opposite sides of the double bond. nih.gov

The molecule is approximately planar, a feature crucial for its packing and intermolecular interactions. nih.gov The pyrimidine ring itself is essentially planar, showing a maximum deviation of only 0.009 (2) Å from its mean plane. nih.gov A slight twist is observed between the two main components of the molecule; the dihedral angle between the plane of the pyrimidine ring and the non-hydrogen atoms of the carboximidamide unit is 11.04 (15)°. nih.gov

The crystal structure of this compound is extensively stabilized by a robust and varied network of intermolecular hydrogen bonds. nih.govnih.gov These directional interactions, including N—H⋯O, N—H⋯N, O—H⋯N, and weaker C—H⋯O contacts, are the primary forces governing the supramolecular assembly. nih.gov The geometric details of these key interactions are summarized in Table 2.

Adjacent molecules are initially linked by pairs of N4—H⋯O1 hydrogen bonds, forming centrosymmetric inversion dimers. nih.gov These dimers are further interconnected through N4—H⋯N3 and O1—H⋯N2 hydrogen bonds, extending the structure into a larger assembly. nih.gov The crystal packing is also reinforced by a weak C3—H⋯O1 interaction. nih.gov

Table 2: Hydrogen Bond Geometry (Å, °) in this compound.

| D—H⋯A | d(D—H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N4—H2N4⋯O1 | 0.89 (3) | 2.27 (3) | 2.996 (3) | 139 (3) |

| N4—H1N4⋯N3 | 0.92 (3) | 2.30 (3) | 3.106 (3) | 146 (3) |

| O1—H1O1⋯N2 | 0.95 (4) | 1.85 (4) | 2.783 (3) | 167 (3) |

| C3—H3A⋯O1 | 0.95 | 2.51 | 3.305 (4) | 141 |

D = donor atom; H = hydrogen atom; A = acceptor atom.

In addition to the extensive hydrogen bonding, the supramolecular assembly is stabilized by π-π stacking interactions. nih.gov Offset or slipped π-π stacking occurs between the pyrimidine rings of adjacent molecules. researchgate.netnih.gov This interaction is characterized by a centroid-centroid distance of 3.622 (1) Å, which is indicative of a significant stabilizing interaction. researchgate.netnih.gov The combination of the directional, strong hydrogen bonds and the weaker, non-directional π-π stacking interactions results in a highly organized and stable three-dimensional crystalline lattice.

The interplay of the aforementioned intermolecular forces gives rise to distinct crystal packing motifs. nih.gov The most prominent motif is an inversion dimer formed by pairs of N—H⋯O hydrogen bonds, which creates a classic R²₂(10) ring motif. researchgate.netnih.gov This notation indicates a ring composed of two donor and two acceptor atoms, encompassing ten atoms in total.

These R²₂(10) dimers act as fundamental building blocks. nih.gov They are subsequently interconnected by N—H⋯N hydrogen bonds, which are described by the C(4) graph-set notation, linking the dimers into chains. researchgate.net These chains are further linked by O—H⋯N interactions, ultimately forming a cohesive two-dimensional sheet structure that lies parallel to the ac plane of the unit cell. researchgate.netnih.gov

Spectroscopic Characterization for Structural Confirmation

The molecular structure of this compound has been further corroborated by a range of spectroscopic techniques, including FT-IR, FT-Raman, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov Comprehensive analysis of these experimental spectra is supported by theoretical calculations using Density Functional Theory (DFT), which allows for a detailed assignment of vibrational modes and chemical shifts. nih.govresearchgate.net

The vibrational spectra provide key information about the functional groups present in the molecule. nih.gov For instance, the stretching vibrations of the amino (NH₂) and hydroxyl (OH) groups are particularly sensitive to hydrogen bonding. researchgate.net In the carboximidamide group, the O-H stretching modes are typically observed in the 3550–3700 cm⁻¹ region, while the NH₂ stretching vibrations generally appear in the 3000–3500 cm⁻¹ range. researchgate.net The experimental FT-IR and FT-Raman spectra, when compared with the harmonic vibrational frequencies calculated via DFT (using the 6-311+G(d,p) basis set), show good agreement and enable a complete assignment of the skeletal modes of the pyrimidine and carboximidamide moieties. nih.gov

¹H and ¹³C NMR spectral measurements provide insight into the electronic environment of the hydrogen and carbon atoms, respectively. nih.gov The experimental chemical shifts have been compared with calculated values, confirming the molecular structure in solution and allowing for the investigation of the electronic influence of the hydroxyl and carboximidamide groups on the pyrimidine ring. nih.gov This combined experimental and computational spectroscopic approach provides a powerful tool for structural confirmation that is complementary to the definitive solid-state data from X-ray crystallography. nih.gov

Quantum Chemical and Computational Studies of N Hydroxypyrimidine 2 Carboximidamide

Density Functional Theory (DFT) Based Investigationsnih.gov

Density Functional Theory (DFT) has been a important tool in the computational study of N'-hydroxypyrimidine-2-carboximidamide. Using the B3LYP functional with a 6-311+G(d,p) basis set, detailed analyses of the molecule's electronic and structural properties have been conducted. nih.gov These investigations provide a foundational understanding of the compound's behavior. nih.gov

Quantum Chemical Calculations of Molecular Geometry and Energetic Profilesnih.govnih.gov

The molecular geometry of this compound was optimized using DFT calculations. The results show that the molecule is nearly planar. nih.govnih.gov A comparison between the calculated geometric parameters (bond lengths and bond angles) and experimental data obtained from X-ray diffraction shows a high degree of correlation, validating the computational model. nih.gov

For instance, the pyrimidine (B1678525) ring and the carboximidamide group are separated by a dihedral angle of 11.04(15)°. nih.gov The molecule adopts an E configuration around the C=N double bond. nih.gov The crystal structure is stabilized by various intermolecular hydrogen bonds and π-π stacking interactions. nih.govnih.gov

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| C1-N1 | 1.343 | 1.343 |

| C1-N2 | 1.336 | 1.336 |

| C5-N3 | 1.291 | 1.285 |

| N3-O1 | 1.401 | 1.424 |

| N1-C1-N2 | 127.3 | 126.9 |

| C2-C1-N1 | 116.4 | 116.5 |

| C5-N3-O1 | 111.4 | 110.6 |

Data sourced from Jeeva Jasmine et al. (2015). nih.gov

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy and Band Gapnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO band gap, is a key indicator of molecular stability. nih.govnih.gov

For this compound, the HOMO is primarily localized over the carboximidamide group, while the LUMO is distributed across the pyrimidine ring. The calculated energies for HOMO and LUMO are -6.57 eV and -1.81 eV, respectively. This results in a significant energy gap of 4.76 eV, which suggests that the molecule possesses high kinetic stability and low chemical reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.57 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.76 |

Data sourced from Jeeva Jasmine et al. (2015). nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Electronic Interactions and Stabilization Energiesnih.gov

Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled and vacant orbitals within the molecule, quantifying the intramolecular charge transfer and stabilization energies. nih.gov This analysis is critical for understanding the delocalization of electron density and the nature of bonding. frontiersin.org

Vibrational Frequency Calculations and Comparative Spectral Analysisnih.gov

Theoretical vibrational frequencies for this compound were calculated using DFT and compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov This comparative analysis allows for a detailed assignment of the vibrational modes of the molecule. nih.govscirp.org

The calculated frequencies generally show good agreement with the experimental values after scaling. nih.gov Key vibrational modes identified include the O-H stretching, N-H stretching, and various bending and stretching modes associated with the pyrimidine ring. For example, the O-H stretching vibration, which is sensitive to hydrogen bonding, was calculated and compared to its experimental counterpart. Similarly, the symmetric and asymmetric stretching vibrations of the NH2 group were identified and assigned. nih.gov

Thermochemical Properties and Kinetic Stability Assessmentnih.gov

The thermodynamic properties of this compound, such as heat capacity, entropy, and enthalpy, were calculated at different temperatures based on the vibrational analysis. nih.gov These properties are essential for understanding the stability and behavior of the compound under varying thermal conditions. researchgate.netresearchgate.net

The calculations demonstrate a correlation between temperature and these thermodynamic functions. As temperature increases, the heat capacity, entropy, and enthalpy values also increase, which is attributed to the enhancement of molecular vibrational intensities with rising temperature. nih.gov

Table 3: Calculated Thermodynamic Properties at Different Temperatures

| Temperature (K) | Entropy (cal mol-1 K-1) | Heat Capacity (cal mol-1 K-1) | Enthalpy (kcal mol-1) |

|---|---|---|---|

| 100 | 65.11 | 15.42 | 1.02 |

| 200 | 78.95 | 25.37 | 3.05 |

| 298.15 | 91.31 | 34.51 | 5.98 |

| 400 | 103.55 | 42.59 | 9.87 |

| 500 | 115.11 | 48.97 | 14.44 |

Data sourced from Jeeva Jasmine et al. (2015). nih.gov

Theoretical Prediction of Chemical Reactivity Indicesnih.govmdpi.com

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. mdpi.comnih.govscispace.com These indices, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov

The ionization potential is calculated as I = -E(HOMO) and the electron affinity as A = -E(LUMO). mdpi.com For this compound, these values are 6.57 eV and 1.81 eV, respectively. The chemical hardness (η), calculated from the HOMO-LUMO gap, is 2.38 eV, and the electrophilicity index (ω) is 2.80 eV. The high hardness and significant energy gap confirm the molecule's substantial kinetic stability. nih.gov

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.57 |

| Electron Affinity (A) | 1.81 |

| Electronegativity (χ) | 4.19 |

| Chemical Hardness (η) | 2.38 |

| Chemical Softness (S) | 0.42 |

| Electrophilicity Index (ω) | 2.80 |

Data sourced from Jeeva Jasmine et al. (2015). nih.gov

Chemical Transformations and Reaction Mechanisms Involving N Hydroxypyrimidine 2 Carboximidamide

Mechanistic Pathways of Derivatization, such as Formation of 1,2,4-Oxadiazoles

A primary and well-documented derivatization of N'-hydroxypyrimidine-2-carboximidamide is its conversion into 3-substituted-5-(pyrimidin-2-yl)-1,2,4-oxadiazoles. This transformation is of significant interest as the 1,2,4-oxadiazole (B8745197) ring is a recognized pharmacophore and a bioisostere for amide and ester groups, enhancing molecular stability and binding capabilities in drug design. rjptonline.orgnih.gov

The general mechanism for this cyclization follows a two-step sequence: O-acylation followed by cyclodehydration. mdpi.com

O-Acylation: The synthesis is typically initiated by the reaction of this compound with an acylating agent, such as an acyl chloride, carboxylic acid anhydride, or a carboxylic acid activated by a coupling agent. mdpi.comnih.gov The nucleophilic oxygen atom of the hydroxylamine (B1172632) group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an O-acyl amidoxime (B1450833) intermediate.

Cyclodehydration: The O-acyl intermediate then undergoes an intramolecular cyclization. This step is often promoted by heating or the use of a base. mdpi.com The amino group of the amidoxime attacks the carbonyl carbon of the newly introduced acyl group, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.

Various reagents and conditions can be employed to facilitate this synthesis, each with its own advantages. For instance, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) allows the direct use of carboxylic acids. nih.gov Another effective method involves reacting the amidoxime with acyl chlorides in the presence of a base like pyridine (B92270) or in a biphasic system like NaOH/DMSO. rjptonline.orgmdpi.com Microwave-assisted synthesis has also been shown to expedite the reaction, leading to high yields in shorter time frames. acs.org

Table 1: Selected Methods for 1,2,4-Oxadiazole Synthesis from Amidoximes

| Acylating Agent | Coupling Agent/Base | Conditions | Outcome | Reference |

| Carboxylic Acids | EDC·HCl | Dichloromethane, 0-30°C then 110°C | Forms O-acyl intermediate, then cyclizes | nih.gov |

| Acyl Chlorides | Pyridine | Reflux | Direct formation of oxadiazole | rjptonline.org |

| Acyl Chlorides | NaOH/DMSO | Room Temperature | Efficient one-pot synthesis | mdpi.com |

| Carboxylic Acids | HBTU/PS-BEMP | Microwave Heating | Rapid synthesis with high purity | acs.org |

| 3-Aryl-acryloyl chlorides | K₂CO₃ / Silica-gel | Microwave Irradiation | Fast and efficient construction of vinyl-substituted oxadiazoles | nih.gov |

This reaction pathway highlights the utility of this compound as a precursor for creating a diverse library of pyrimidine-substituted 1,2,4-oxadiazoles, which are valuable in medicinal chemistry. nih.gov

Role as a Key Intermediate in Heterocyclic Synthesis

This compound's role as a key intermediate extends beyond the synthesis of 1,2,4-oxadiazoles. nih.govnih.gov Its bifunctional nature, containing both nucleophilic and electrophilic centers, allows it to participate in various cyclization and condensation reactions to form other important heterocyclic scaffolds.

The amidoxime group is a versatile functional group that can react with a range of dielectrophilic reagents. For example, it can be used to construct other five-membered heterocycles. The synthesis of pyridodipyrimidine heterocycles, which are tricyclic systems with multiple nitrogen atoms, can involve intermediates derived from pyrimidine (B1678525) precursors. nih.gov Reactions may involve condensation followed by Michael addition and subsequent cyclization to build the fused ring system. nih.gov

The pyrimidine ring itself can be constructed through various synthetic strategies, such as the [5+1] annulation of enamidines or multicomponent reactions involving amidines, ketones, and a one-carbon donor. mdpi.com While this compound is typically used as a pre-formed building block, its synthesis from 2-cyanopyrimidine (B83486) and hydroxylamine demonstrates the accessibility of this key intermediate. nih.gov The reactivity of the pyrimidine ring and the amidoxime moiety allows for the synthesis of complex fused systems like pyrazolo[3,4-d]pyrimidines, which are of interest in medicinal chemistry. rsc.org

Investigation of Tautomeric Forms and Their Impact on Reactivity

Tautomerism plays a critical role in the reactivity of this compound. The N'-hydroxycarboximidamide functional group can exist in equilibrium with its tautomeric form, an amino-oxime. This is analogous to the well-studied keto-enol tautomerism seen in related heterocyclic systems like hydroxypyridines and hydroxypyrimidines. researchgate.netchemtube3d.com

N'-hydroxy-carboximidamide form: This is the commonly depicted structure, featuring a C=N double bond where the nitrogen is bonded to the hydroxyl group.

Amino-oxime form (nitrosamine-like): This tautomer involves a shift of a proton from the hydroxyl group to the amino nitrogen, resulting in a C-N single bond and an N=O double bond, though this form is generally less stable.

The predominant tautomeric form influences which atom acts as the primary nucleophile. In the N'-hydroxy-carboximidamide form, both the amino nitrogen (NH2) and the hydroxyl oxygen (OH) are potential nucleophilic sites. Acylation, as seen in the formation of 1,2,4-oxadiazoles, typically occurs on the more nucleophilic oxygen atom.

Exploration of Specific Reaction Classes

The chemical behavior of this compound can be categorized by the types of reactions occurring at its two main components: the pyrimidine ring and the imidamide moiety.

Reactions at the Imidamide Moiety: The N'-hydroxycarboximidamide group is the primary site for derivatization.

Nucleophilic Attack by the Amidoxime: As discussed, the oxygen and nitrogen atoms of the amidoxime are nucleophilic. The reaction with electrophiles like acyl chlorides or anhydrides leads to O-acylation, which is the key step in 1,2,4-oxadiazole synthesis. mdpi.com

Rearrangements: Heterocyclic systems derived from amidoximes, such as 1,2,4-oxadiazoles, can undergo further reactions like the Boulton-Katritzky rearrangement, a thermal or photochemical process that can lead to the formation of other isomeric heterocycles. chim.it

Reactions at the Pyrimidine Ring: The pyrimidine ring is an electron-deficient (π-deficient) aromatic system, which makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present.

Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring of this compound were substituted with a good leaving group (e.g., a halogen) at the 4- or 6-position, it would be susceptible to SNAr reactions. rsc.org Strong nucleophiles like alkoxides, amines, or thiolates could displace the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex. nih.gov The high electron-withdrawing nature of the two ring nitrogens facilitates this type of reaction. Studies on related chloropyrimidines have shown that groups at the 2-position can be displaced by various nucleophiles. rsc.org

Nucleophilic Addition: While less common for the aromatic ring itself without activation, the C=N bonds of the pyrimidine ring can undergo formal nucleophilic addition, often leading to ring-opening or complex rearrangements under specific conditions.

The interplay between the electron-deficient pyrimidine core and the nucleophilic amidoxime side chain makes this compound a versatile substrate for a wide array of chemical transformations.

Design, Synthesis, and Structural Exploration of N Hydroxypyrimidine 2 Carboximidamide Analogues and Derivatives

Strategies for Structural Diversification on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a key pharmacophore in numerous bioactive molecules. Modifying this core in N'-hydroxypyrimidine-2-carboximidamide is a primary strategy for tuning its physicochemical and biological properties. Various synthetic approaches can be employed to introduce a wide range of substituents or to alter the ring structure itself.

Key strategies include:

Electrophilic and Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring allows for nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups. Conversely, introducing electron-donating groups can facilitate electrophilic substitution. For instance, chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride, with the resulting chloro-derivatives serving as versatile intermediates for introducing other functional groups (e.g., amines, alkoxides) via nucleophilic displacement.

Introduction of Functional Groups: Specific positions on the pyrimidine ring can be targeted for functionalization. For example, amino groups can be introduced, which can then be further modified. Another approach is the introduction of a thiomethyl group, which can alter the electronic properties and steric profile of the molecule.

Ring Transformation Reactions: More advanced strategies involve chemical transformations of the pyrimidine ring itself. Quaternization of one of the ring's nitrogen atoms with an alkylating agent can significantly increase the ring's susceptibility to nucleophilic attack. This enhanced reactivity can lead to ring-opening and subsequent recyclization, yielding entirely new heterocyclic systems.

| Strategy | Description | Potential Reagents | Resulting Modification |

|---|---|---|---|

| Substitution | Replacement of a hydrogen atom or a leaving group on the pyrimidine ring. | POCl₃, Amines, Alkoxides | Introduction of chloro, amino, or alkoxy groups. |

| Functionalization | Direct introduction of new functional groups onto the ring. | N-Bromosuccinimide (NBS), Methyl thiocyanate | Addition of bromo or thiomethyl groups. |

| Ring Transformation | Altering the core heterocyclic structure via chemical reaction. | Alkyl halides (for quaternization), strong nucleophiles | Formation of new heterocyclic systems (e.g., pyridines, triazines). |

Chemical Modifications at the Carboximidamide Functional Group

The N'-hydroxycarboximidamide group is a versatile functional group that exhibits reactivity at its nitrogen and oxygen atoms. Modifications at this site are crucial for developing derivatives with altered coordination properties, hydrogen bonding capabilities, and reactivity.

The primary chemical transformations involving this group include:

N-Acylation and O-Acylation: The amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can react with acylating agents such as acid chlorides or anhydrides. These reactions yield N-acyl or O-acyl derivatives, which can serve as prodrugs or intermediates for further synthesis. The reaction conditions can often be tuned to favor acylation at either the nitrogen or oxygen atom.

Alkylation: The nitrogen and oxygen atoms can also be targeted by alkylating agents, such as alkyl halides, to produce N-alkyl and O-alkyl derivatives.

Cyclization Reactions: The most significant transformation of the N'-hydroxycarboximidamide moiety is its use in cyclization reactions to form new heterocyclic rings. This is discussed in detail in section 6.4.

Development of Novel N-Substituted Imidamide Derivatives

Building upon the general reactivity of the carboximidamide group, the development of N-substituted derivatives is a key area of research. These modifications can profoundly impact the molecule's steric and electronic properties. The synthesis of such derivatives typically involves the reaction of the parent compound with various electrophiles.

For instance, the reaction with isocyanates can lead to the formation of urea-type derivatives at the primary amine, while reaction with sulfonyl chlorides can yield sulfonamides. Patent literature describes processes for preparing N-arylalkyl substituted hydroxypyrimidinone carboxamides, highlighting the industrial interest in such modifications. google.com

| Derivative Type | Reactant Class | Example Reactant | Resulting Functional Group |

|---|---|---|---|

| N-Alkyl | Alkyl Halides | Methyl Iodide | -NH(CH₃) or -N(CH₃)₂ |

| N-Acyl | Acid Chlorides / Anhydrides | Acetyl Chloride | -NH-C(O)CH₃ |

| N-Sulfonyl | Sulfonyl Chlorides | Benzenesulfonyl Chloride | -NH-SO₂-Ph |

| N-Aryl | Activated Aryl Halides | 2,4-Dinitrofluorobenzene | -NH-Ar |

Exploiting the Compound for the Synthesis of Complex Chemical Architectures

One of the most powerful applications of this compound is its role as a key intermediate in the synthesis of more complex heterocyclic systems. Specifically, it is a well-established precursor for the construction of 1,2,4-oxadiazole (B8745197) rings. nih.govnih.gov

The synthesis involves the reaction of the N'-hydroxycarboximidamide group (an amidoxime) with an acylating agent, such as a carboxylic acid, acid chloride, or anhydride. researchgate.net The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes dehydrative cyclization to form the stable 1,2,4-oxadiazole ring. researchgate.netchim.it This [4+1] cycloaddition approach is a widely used and efficient method for creating 3,5-disubstituted 1,2,4-oxadiazoles, where the pyrimidine moiety from the starting material is located at the 3-position of the resulting oxadiazole. chim.it

The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry as it is considered a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. rjptonline.org

| Starting Material | Co-reactant | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | O-acylamidoxime | 3-(Pyrimidin-2-yl)-5-R-1,2,4-oxadiazole |

The structural analysis of this compound reveals a nearly planar molecule with an E configuration across the C=N double bond of the carboximidamide group. nih.gov This defined geometry, along with its capacity for forming extensive hydrogen bond networks, influences its reactivity and its assembly in the solid state. nih.gov

Future Research Trajectories for N Hydroxypyrimidine 2 Carboximidamide

Innovations in Green Chemistry Approaches for Synthesis

Future synthetic research on N'-hydroxypyrimidine-2-carboximidamide will likely prioritize the adoption of green chemistry principles to enhance sustainability and efficiency. While traditional synthetic methods have been effective, they often rely on volatile organic solvents and require lengthy reaction times. Innovations in this area are expected to focus on alternative energy sources and solvent-free conditions.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. For the synthesis of amidoximes in general, microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes (5-15 minutes) while providing good to excellent yields (65-81%). The application of microwave-assisted synthesis to this compound could offer a rapid and efficient route to the target molecule and its derivatives.

Ultrasound-Assisted Synthesis: Sonochemistry represents another promising green approach. The use of ultrasonic irradiation for the synthesis of amidoximes from nitriles and hydroxylamine (B1172632) in the absence of a solvent has been reported to proceed in short time frames with high yields (70-85%). This method's high efficiency and elimination of solvent waste make it an attractive avenue for future investigation in the synthesis of this compound.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound is a largely unexplored but potentially transformative area. Biocatalysis offers the advantages of high selectivity, mild reaction conditions (ambient temperature and pressure in aqueous media), and reduced environmental impact. Future research could focus on identifying or engineering enzymes capable of facilitating the key bond-forming reactions in the synthesis of this compound.

These green chemistry approaches offer significant advantages over conventional methods, as summarized in the table below.

| Synthesis Method | Key Advantages |

| Microwave-Assisted | Rapid reaction times, Increased yields, Reduced side reactions |

| Ultrasound-Assisted | Solvent-free conditions, High yields, Energy efficiency |

| Biocatalysis | High selectivity, Mild reaction conditions, Environmentally benign |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental to its rational application. While initial X-ray crystallographic studies have provided a solid foundation, future research will employ a broader range of advanced spectroscopic and analytical techniques to gain deeper insights.

A comprehensive spectroscopic investigation of this compound has been conducted, combining experimental measurements with theoretical calculations. nih.gov The vibrational spectra (FT-IR and FT-Raman), as well as the 1H and 13C NMR spectra, have been recorded and analyzed. nih.gov These experimental data are crucial for confirming the molecular structure and understanding the influence of the hydroxy and carboximidamide functional groups on the pyrimidine (B1678525) ring. nih.gov

Vibrational Spectroscopy: The experimental FT-IR and FT-Raman spectra have been compared with theoretical spectra calculated using Density Functional Theory (DFT). nih.gov This correlative approach allows for a more precise assignment of the vibrational modes and provides a detailed picture of the molecule's vibrational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shifts have been experimentally determined and compared with values calculated using the GIAO (Gauge-Including Atomic Orbital) method. nih.gov This analysis helps to elucidate the electronic environment of the different atoms within the molecule.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to investigate the thermal stability of this compound. This information is critical for understanding its decomposition pathways and for applications where the material may be subjected to elevated temperatures.

The table below summarizes the key spectroscopic data obtained for this compound. nih.gov

| Spectroscopic Technique | Key Findings |

| FT-IR | Confirmed the presence of characteristic functional groups and hydrogen bonding. |

| FT-Raman | Complemented the FT-IR data, providing information on the molecular backbone. |

| 1H NMR | Elucidated the proton environments within the molecule. |

| 13C NMR | Provided information on the carbon skeleton of the compound. |

| UV-Visible | Investigated the electronic transitions within the molecule. |

Computational Modeling for Rational Design and Property Prediction

Computational modeling is an indispensable tool for predicting the properties of molecules and for the rational design of new derivatives with tailored functionalities. For this compound, computational studies, particularly those based on Density Functional Theory (DFT), have already provided significant insights into its molecular structure and electronic properties. nih.gov

DFT Studies: DFT calculations with the 6-311+G(d,p) basis set have been used to optimize the molecular geometry of this compound. nih.gov The calculated geometric parameters show good agreement with experimental X-ray diffraction data. nih.gov These calculations have also been used to predict vibrational frequencies, NMR chemical shifts, and electronic properties. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis has been performed to understand the intramolecular electronic interactions and their stabilization energies. nih.gov This provides a quantitative measure of charge transfer and hyperconjugative interactions within the molecule, which are crucial for understanding its reactivity and stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been calculated. nih.gov The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the charge distribution and identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. This information is invaluable for predicting the sites of intermolecular interactions and chemical reactions.

Future computational work could involve:

Quantitative Structure-Activity Relationship (QSAR) studies: To correlate the structural features of this compound derivatives with their biological activities, aiding in the design of more potent therapeutic agents.

Molecular Dynamics (MD) simulations: To study the conformational dynamics and intermolecular interactions of the compound in different environments, such as in solution or in complex with biological macromolecules.

Rational design of enzyme inhibitors: Building on the understanding of its structural and electronic properties, computational methods can be used to design derivatives of this compound that can act as inhibitors for specific enzymes, for instance, in the context of anti-HIV or antimicrobial drug development. acs.orgnih.govnih.govtandfonline.com

Expanding the Scope of Chemical Transformations

This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. A key area for future research is the exploration of its chemical reactivity to generate a diverse range of derivatives with potentially valuable properties.

Cyclization Reactions: One of the most important transformations of N'-hydroxycarboximidamides is their cyclization to form 1,2,4-oxadiazoles. mdpi.commdpi.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comnih.govrsc.org This class of heterocycles is known to exhibit a wide range of biological activities. The reaction typically proceeds through an O-acylated intermediate, which then undergoes cyclodehydration. Future work could explore various acylating agents and reaction conditions to synthesize a library of novel 2-(1,2,4-oxadiazol-5-yl)pyrimidine derivatives for biological screening.

Coordination Chemistry: The amidoxime (B1450833) moiety is an excellent chelating ligand for a variety of metal ions. The nitrogen and oxygen atoms of the N'-hydroxycarboximidamide group can coordinate to metal centers, forming stable complexes. The investigation of the coordination chemistry of this compound with different transition metals and lanthanides could lead to the development of new materials with interesting magnetic, optical, or catalytic properties.

Derivatization of the Pyrimidine Ring and Amine Group: The pyrimidine ring and the primary amine group of the carboximidamide moiety offer further sites for chemical modification. For instance, electrophilic substitution reactions on the pyrimidine ring or acylation and alkylation of the amine group could be explored to synthesize a wide array of new compounds.

Contribution to Supramolecular Chemistry and Crystal Engineering

The ability of this compound to form specific and directional non-covalent interactions makes it a valuable component for the construction of novel supramolecular architectures. The interplay of hydrogen bonding and π-π stacking interactions governs the packing of this molecule in the solid state and can be harnessed for the design of functional materials. nih.gov

Hydrogen Bonding Motifs: The crystal structure of this compound reveals a rich network of hydrogen bonds. nih.gov Molecules are linked into inversion dimers through N—H···O hydrogen bonds, forming a characteristic R22(10) ring motif. nih.gov These dimers are further interconnected by N—H···N and O—H···N hydrogen bonds, resulting in the formation of sheets. nih.gov Future research in crystal engineering could focus on co-crystallization of this compound with other molecules (co-formers) to create new hydrogen-bonded assemblies with desired architectures and properties. nih.govnih.govresearchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-hydroxypyrimidine-2-carboximidamide, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is commonly synthesized via nucleophilic addition of hydroxylamine to pyrimidine-2-carbonitrile under reflux in ethanol (Method A). Key parameters include stoichiometric control of hydroxylamine, reaction temperature (70–80°C), and purification via recrystallization from ethanol. reports a yield of 80% with mp 152–153°C, but discrepancies in melting points (e.g., reported 100–180°C) suggest solvent-dependent polymorphism or impurities. Validate purity via HPLC or elemental analysis.

- Experimental Design : Use controlled heating (oil bath for uniform temperature), monitor reaction progress via TLC, and confirm product identity through -/-NMR (e.g., δ 9.84 ppm for -NH-OH protons) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of This compound?

- Methodology :

- NMR : Look for characteristic peaks: -NMR should show a broad singlet (~9.84 ppm) for the hydroxylamine proton and pyrimidine ring protons (7.69–7.65 ppm). -NMR should confirm the imidamide carbon at δ 156.6 ppm .

- IR : Stretch bands for -NH-OH (~3300 cm) and C=N (~1640 cm) .

- Validation : Compare with literature spectra and use deuterated solvents (e.g., DMSO-) to avoid signal overlap .

Q. What are the primary applications of This compound in coordination chemistry?

- Methodology : The ligand binds transition metals (e.g., Mn) via its imidamide and hydroxylamine groups, forming mononuclear complexes. Structural characterization requires single-crystal X-ray diffraction (e.g., SHELXT/SHELXL for structure solution/refinement) .

- Experimental Design : Optimize metal-to-ligand ratios and solvent systems (e.g., acetonitrile/water) for crystallization. Validate coordination geometry using bond-length analysis and Hirshfeld surface calculations .

Advanced Research Questions

Q. How can computational methods complement experimental data in resolving contradictions in reported physical properties (e.g., melting points)?

- Methodology :

- Thermodynamic Analysis : Use DSC to differentiate polymorphic forms. Discrepancies in mp (e.g., 152–153°C vs. 100–180°C in ) may arise from solvent inclusion or hydrate formation.

- DFT Calculations : Model molecular packing to predict stable polymorphs .

- Validation : Cross-reference with PXRD patterns and solvent-dependent recrystallization trials .

Q. What strategies are effective in designing This compound-based ligands for selective uranyl ion (UO) extraction?

- Methodology : Modify the pyrimidine ring with electron-withdrawing groups (e.g., -NO) to enhance UO binding affinity. Use competitive binding assays with seawater simulants to assess selectivity over competing ions (e.g., Fe, Ca) .

- Experimental Design : Synthesize derivatives via nucleophilic substitution (e.g., halogenation), and validate coordination modes through EXAFS or TRLFS .

Q. How can crystallographic software (SHELX suite) address challenges in refining structures of coordination complexes involving This compound?

- Methodology :

- Structure Solution : Use SHELXD for dual-space recycling in cases of weak diffraction data. For twinned crystals, apply HKLF5 format in SHELXL for refinement .

- Validation : Check R-factors () and residual electron density maps. For disordered solvent molecules, use SQUEEZE .

Q. What analytical approaches resolve conflicting NMR data in derivatives of This compound?

- Methodology :

- Dynamic Effects : Use variable-temperature NMR to detect tautomerism (e.g., imidamide ↔ aci-nitro forms).

- 2D Techniques : Employ --HMBC to confirm long-range coupling between hydroxylamine protons and the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.